molecular formula C19H22N6O3 B2501144 8-(2-((2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923203-71-8

8-(2-((2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2501144
CAS No.: 923203-71-8
M. Wt: 382.424
InChI Key: XPHHHYLBMHLZAR-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazopurine, which is a type of purine. Purines are biologically significant molecules found in DNA, RNA, and many biochemical pathways . The methoxyphenylaminoethyl group attached to the imidazopurine ring could potentially alter its properties and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The imidazopurine ring system is a bicyclic structure containing nitrogen atoms, and the methoxyphenylaminoethyl group would add additional complexity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Purine Derivatives

    Research has focused on the synthesis of purine derivatives, including imidazo[1,2-a]-s-triazine nucleosides, exploring their potential as antiviral agents. The chemical synthesis involves condensation reactions to produce nucleoside and nucleotide analogues, highlighting a methodological approach to crafting purine analogues with potential biological activities (Kim et al., 1978).

  • Regioselective Synthesis

    Another study details the regioselective synthesis of 1-desazapurine, using 3-methoxalylchromone, showcasing a versatile methodology for creating purine isosteres, which are crucial in drug design and medicinal chemistry (Ostrovskyi et al., 2011).

Biological Activities

  • Antiviral and Antihypertensive Activities

    A study synthesized 7,8-polymethylenepurine derivatives to investigate their antiviral and antihypertensive activities, demonstrating the application of purine chemistry in the development of compounds with potential therapeutic benefits (Nilov et al., 1995).

  • Potential Antidepressant Agents

    The synthesis and evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have identified compounds with potential as antidepressant agents. These studies highlight the receptor affinity and inhibitory activities, contributing to the development of new therapeutic agents (Zagórska et al., 2016).

Antimicrobial Activity

  • Antimycobacterial Activity: Imidazole derivatives designed to mimic the structure of potent antimycobacterial purines have been synthesized, with some exhibiting significant in vitro activity. This research underscores the potential of purine and imidazole analogs in developing new treatments for mycobacterial infections (Miranda & Gundersen, 2009).

Properties

IUPAC Name

6-[2-(2-methoxyanilino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-11-12(2)25-15-16(23(3)19(27)22-17(15)26)21-18(25)24(11)10-9-20-13-7-5-6-8-14(13)28-4/h5-8,20H,9-10H2,1-4H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHHHYLBMHLZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCNC4=CC=CC=C4OC)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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